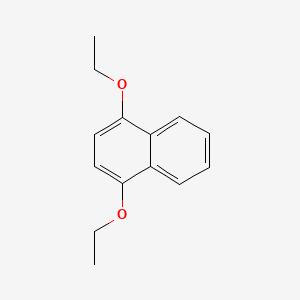

1,4-Diethoxynaphthalene

Description

1,4-Diethoxynaphthalene (CAS No. 27294-37-7) is a naphthalene derivative with ethoxy (-OCH₂CH₃) substituents at the 1- and 4-positions of the aromatic ring. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol . The compound is primarily used for research and development (R&D) purposes, particularly in organic synthesis and materials science .

Properties

IUPAC Name |

1,4-diethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSLYKNKVQMIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500502 | |

| Record name | 1,4-Diethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27294-37-7 | |

| Record name | 1,4-Diethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethoxynaphthalene can be synthesized through various methods. One common method involves the reaction of naphthalene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Starting Materials: Naphthalene and ethyl alcohol.

Catalyst: Acid catalyst such as sulfuric acid.

Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the substitution of ethoxy groups at the 1 and 4 positions of the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1,4-Diethoxynaphthalene undergoes various chemical reactions, including:

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: The reaction is typically carried out in an acidic medium.

Products: Oxidation of this compound can lead to the formation of naphthoquinones or other oxidized derivatives.

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.

Products: Reduction can yield dihydro derivatives of this compound.

Substitution

Reagents: Halogenating agents such as bromine or chlorine.

Conditions: The reaction is carried out under controlled temperature and pressure conditions.

Products: Halogenated derivatives of this compound.

Scientific Research Applications

1,4-Diethoxynaphthalene has several applications in scientific research:

Chemistry

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Biology and Medicine

Biological Studies: It is used as a reference compound in studies involving naphthalene derivatives.

Pharmaceutical Research: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry

Polymer Industry: It is used in the production of polymers with enhanced thermal and mechanical properties.

Dye Industry: It is a key intermediate in the synthesis of various dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-Diethoxynaphthalene involves its interaction with molecular targets through various pathways:

Molecular Targets: It can interact with enzymes and receptors in biological systems.

Pathways: The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Host-Guest Chemistry and Supramolecular Behavior

- This compound Derivatives: Acyclic pillar[4]naphthalene oligomers synthesized from 2,3-diethoxynaphthalene units exhibit pseudo-cyclic cavities capable of binding organic ammonium cations (association constants: 10²–10⁴ M⁻¹) . The ethoxy groups' orientation (2,3 vs. 1,4) critically influences cavity geometry and electron density, affecting binding efficiency.

- This compound vs. Quinone Derivatives: Compounds such as 1,4-dihydro-1,4-dioxonaphthalene (a naphthoquinone) exhibit redox activity due to their conjugated diketone structure, enabling applications in drug design .

Biological Activity

1,4-Diethoxynaphthalene (DEN) is an organic compound belonging to the naphthalene family, which has garnered attention in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on plants and potential applications.

This compound has the following chemical properties:

- Molecular Formula : C12H14O2

- Molecular Weight : 202.24 g/mol

- Boiling Point : Approximately 264°C

- Solubility : Low solubility in water, but soluble in organic solvents.

Effects on Plant Growth

This compound has been studied for its effects on plant growth and development. Research indicates that it may act as a growth regulator by influencing hormone levels within plants. Specifically, it has been observed to affect the levels of auxins and cytokinins, which are critical for cell division and elongation.

Table 1: Effects of this compound on Plant Hormones

| Hormone Type | Effect Observed |

|---|---|

| Auxins | Increased levels in treated plants |

| Cytokinins | Modulation of concentration leading to altered growth patterns |

| Gibberellins | Potential inhibition observed in some species |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In aquatic environments, studies show that it exhibits moderate toxicity to certain species of fish and invertebrates.

Table 2: Toxicity Data for this compound

| Organism | EC50 (mg/L) | NOEL (mg/L) |

|---|---|---|

| Daphnia magna | 0.54 | 0.10 |

| Rainbow trout | >10 | Not established |

The exact mechanism through which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that it may mimic natural plant hormones or interfere with their signaling pathways.

Case Study 1: Potato Sprout Inhibition

In agricultural applications, particularly in potato storage, this compound has been used as a sprout inhibitor. A study conducted on stored potatoes demonstrated that treatment with this compound significantly reduced sprouting compared to untreated controls.

- Methodology : Potatoes were treated with various concentrations of this compound and monitored for sprouting over a storage period.

- Results : The treated group showed a reduction in sprout formation by up to 75% compared to controls.

Case Study 2: Gene Expression Analysis

A recent study utilized RNA sequencing to analyze changes in gene expression in potato tubers treated with this compound. The results indicated that several genes associated with stress responses were upregulated.

- Key Findings :

- Increased expression of pathogenesis-related proteins.

- Downregulation of genes involved in cell division during early treatment phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.